Diaminomaleonitrile

Vue d'ensemble

Description

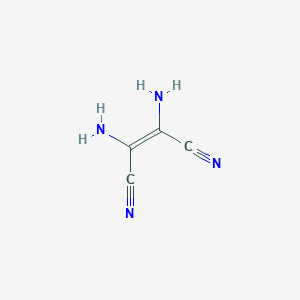

Diaminomaleonitrile is an organic compound composed of two amino groups and two nitrile groups bonded to a central alkene unit. The systematic name reflects its relationship to maleic acid. This compound forms by oligomerization of hydrogen cyanide and is the starting point for the synthesis of several classes of heterocyclic compounds. It has been considered as a possible organic chemical present in prebiotic conditions .

Méthodes De Préparation

Diaminomaleonitrile can be synthesized through various methods:

Tetramerization of Hydrocyanic Acid: This method involves the oligomerization of hydrogen cyanide in the presence of catalysts such as alkylaluminum compounds.

Cyanation of Aminomalonitrile: This method involves the reaction of aminomalonitrile with cyanogen bromide under basic conditions.

Industrial Production: Industrially, this compound can be produced by reacting cyanohydrin ketone with specific catalysts.

Analyse Des Réactions Chimiques

Diaminomaleonitrile undergoes various chemical reactions:

Oxidation: It can be oxidized to form different imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Photochemical Rearrangement: Under UV light, this compound can rearrange to form 4-aminoimidazole-5-carbonitrile, which can further react to form various nucleobases.

Applications De Recherche Scientifique

Chemosensors

Diaminomaleonitrile has garnered attention for its role in the development of chemosensors. Its π-conjugated structure allows it to act as a building block for molecular architectures that can selectively sense ions and reactive species.

- Metal Ion and Anion Sensing : DAMN-based chemosensors have been developed for detecting various metal ions and anions. For instance, a sensor incorporating DAMN units demonstrated high sensitivity for cyanide ions in aqueous solutions, achieving detection limits significantly lower than WHO guidelines . The sensor exhibited a distinct color change from yellow to red upon interaction with cyanide ions, indicating its effectiveness in real-time monitoring.

- Reactive Oxygen Species Detection : Research has also highlighted the potential of DAMN in sensing reactive oxygen species, which are crucial in biological systems and environmental monitoring. The mechanisms involve charge transfer processes that enhance the sensor's response to target analytes .

Organic Synthesis

DAMN serves as a crucial synthon in organic chemistry, facilitating the synthesis of various heterocycles and complex organic compounds.

- Synthesis of Heterocycles : It has been employed to synthesize numerous heterocyclic compounds, including imidazoles, triazoles, and purines. For example, reactions involving DAMN with electrophilic aryl isocyanates yield biimidazolidinylidene derivatives . This versatility allows chemists to create compounds with tailored properties for specific applications.

- Fluorescent Dyes and Biological Agents : The compound is also utilized as a precursor for fluorescent dyes and biologically active agents such as insecticides and anticancer drugs. Its high nitrogen content contributes to the stability and reactivity necessary for these applications .

Medicinal Chemistry

Recent studies have explored DAMN derivatives as potential therapeutic agents.

- Antichagasic Compounds : Research indicates that certain derivatives of DAMN exhibit inhibitory activity against cruzain, a key enzyme in Chagas disease. Molecular docking studies suggest these compounds interact effectively with the enzyme's active site, showcasing their potential as drug candidates .

Case Studies

Mécanisme D'action

The mechanism of action of diaminomaleonitrile involves its ability to act as a building block for well-defined molecular architectures and scaffolds for preorganized arrays of functionality. It exhibits strong intramolecular charge transfer interactions due to its electron donor (amino) and electron acceptor (nitrile) substituents . This property makes it valuable in the design and development of chemosensor molecules for sensing ionic and neutral species .

Comparaison Avec Des Composés Similaires

Diaminomaleonitrile is unique due to its specific structure and reactivity. Similar compounds include:

Aminomalonitrile: Used in the cyanation process to produce this compound.

Hydrogen Cyanide Tetramer: The oligomerization product of hydrogen cyanide, similar to this compound.

Schiff Bases: Derived from this compound, these compounds exhibit aggregation-enhanced emission and are used in bioimaging applications.

This compound stands out due to its versatility in forming various heterocyclic compounds and its potential role in prebiotic chemistry.

Activité Biologique

Diaminomaleonitrile (DAMN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DAMN, focusing on its antimicrobial properties, potential as an antichagasic agent, and its role in metal complexation.

Chemical Structure and Properties

This compound has the chemical formula CHN and features two amino groups and two cyano groups attached to a maleonitrile backbone. Its structure allows for various interactions with biological targets, particularly through coordination with metal ions.

Antimicrobial Activity

Research has demonstrated that DAMN exhibits notable antimicrobial properties, particularly when complexed with transition metals. A study synthesized nickel(II) and zinc(II) complexes of DAMN, which were evaluated for their antimicrobial activities against various bacterial strains. The results indicated that these metal complexes displayed enhanced antibacterial activity compared to the free ligand.

| Metal Complex | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ni(DAMN) | E. coli, S. aureus | 32 µg/mL |

| Zn(DAMN) | E. coli, P. aeruginosa | 16 µg/mL |

The study highlighted that the coordination of DAMN with metals not only improves solubility but also enhances its biological efficacy against pathogenic microorganisms .

Antichagasic Potential

Recent investigations into the derivatives of DAMN have identified them as potential antichagasic compounds. A structure-activity relationship (SAR) study revealed that specific modifications to the DAMN structure could significantly enhance its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease.

In vitro assays indicated that certain DAMN derivatives exhibited IC values in the low micromolar range, suggesting strong antiparasitic activity:

| Compound | IC (µM) | Selectivity Index |

|---|---|---|

| 2-Amino-3-cyano-4-phenylbutyric acid | 2.5 | >40 |

| 2-Amino-3-cyano-4-methylphenylbutyric acid | 1.8 | >50 |

These findings suggest that modifications to the DAMN core can lead to compounds with significant antichagasic properties while maintaining low toxicity to mammalian cells .

The biological activity of DAMN can be attributed to its ability to form stable complexes with metal ions, which may enhance its interaction with biological macromolecules. The mechanism by which these complexes exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with essential enzymatic processes.

Additionally, the production of hydrogen cyanide (HCN) from the degradation of DAMN under certain conditions has been proposed as a mechanism contributing to its antimicrobial activity. HCN has known antimicrobial properties, which may play a role in inhibiting the growth of competing organisms in microbial environments .

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A comprehensive study synthesized several new DAMN derivatives and evaluated their biological activities against Trypanosoma cruzi. The results indicated a clear correlation between structural modifications and increased antiparasitic potency .

- Metal Complexes and Antimicrobial Activity : Research focused on the synthesis of nickel(II) and zinc(II) complexes of DAMN showed enhanced antimicrobial activities compared to free DAMN, suggesting that metal coordination significantly boosts biological efficacy .

- Toxicological Assessments : Toxicity studies on various derivatives indicated that many maintained a favorable safety profile while exhibiting potent biological activities, underscoring their potential as therapeutic agents .

Propriétés

IUPAC Name |

(Z)-2,3-diaminobut-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZSNGJNFHWQDC-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)/C(=C(\C#N)/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | diaminomaleonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diaminomaleonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024923 | |

| Record name | DAMN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diaminomaleonitrile is a brown powder. (NTP, 1992) | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1187-42-4, 18514-52-8 | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diaminomaleonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedinitrile, 2,3-diamino-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminomaleonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMINOMALEONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedinitrile, 2,3-diamino-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DAMN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diaminomaleonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMINOMALEONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8C63N8TWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

352 to 365 °F (NTP, 1992) | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diaminomaleonitrile?

A1: this compound (DAMN) has the molecular formula C4H4N4 and a molecular weight of 108.09 g/mol.

Q2: What are the key spectroscopic features of DAMN?

A2: DAMN exhibits characteristic peaks in various spectroscopic analyses. In infrared (IR) spectroscopy, the presence of nitrile (C≡N) and amine (N-H) groups are evident. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the protons and carbon atoms in DAMN, providing insights into its structure and symmetry. [, , , , , , ]

Q3: Can DAMN be incorporated into polymeric materials?

A3: Yes, DAMN can be grafted onto existing polymers like polystyrene and polyvinyl alcohol. This functionalization significantly impacts the properties of these polymers, such as water uptake, thermal stability, and even their ability to remove heavy metals from water. [, ]

Q4: What applications do DAMN-based materials have?

A4: DAMN-based materials find use in diverse areas. For instance, they are explored for their potential as chemosensors for detecting specific ions like fluoride, cyanide, and mercury(II) ions, often exhibiting colorimetric or fluorescent responses. [, , , , , ] Furthermore, DAMN-derived polymers show promise in applications like pervaporation separation, highlighting their versatility in materials science. [, ]

Q5: Does DAMN participate in catalytic reactions?

A5: While not a catalyst itself, DAMN plays a crucial role in various synthetic reactions. It acts as a reagent in the synthesis of diverse heterocyclic compounds, including imidazoles, pyrazines, and purines, often under specific reaction conditions and with appropriate catalysts. [, , , , , , ]

Q6: How is computational chemistry employed in DAMN research?

A6: Computational methods, including Density Functional Theory (DFT) calculations, contribute significantly to understanding the properties and reactivity of DAMN derivatives. These methods help elucidate sensing mechanisms, predict spectroscopic properties, and explore structure-activity relationships in DAMN-based chemosensors. [, , ]

Q7: How do structural modifications of DAMN influence its activity?

A7: Modifications to the DAMN structure directly impact its reactivity and applications. For example, incorporating different aromatic functional moieties into DAMN-based Schiff bases significantly alters their selectivity and sensitivity as chemosensors for specific metal ions. [, , , ]

Q8: What other fields benefit from DAMN and its derivatives?

A8: DAMN displays potential in medicinal chemistry, with derivatives exhibiting antichagasic activity by inhibiting the enzyme cruzain. [] Additionally, DAMN-based molecules are explored for their fluorescence properties, demonstrating aggregation-induced emission (AIE) and potential applications in areas like cell imaging. []

Q9: Are there any prebiotic chemistry implications for DAMN?

A9: Yes, DAMN is considered a significant molecule in prebiotic chemistry. As a tetramer of hydrogen cyanide (HCN), it offers insights into potential pathways for the formation of complex organic molecules under early Earth conditions. Research explores the polymerization of DAMN and its structural characterization, aiming to unravel the formation of prebiotic building blocks. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.